molecular formula C12H15F2N5O B6983420 5-[4-(2,2-Difluoro-3-hydroxypropyl)piperazin-1-yl]pyrazine-2-carbonitrile

5-[4-(2,2-Difluoro-3-hydroxypropyl)piperazin-1-yl]pyrazine-2-carbonitrile

Cat. No.: B6983420
M. Wt: 283.28 g/mol
InChI Key: XRRXCVUAGGBCEP-UHFFFAOYSA-N
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Description

5-[4-(2,2-Difluoro-3-hydroxypropyl)piperazin-1-yl]pyrazine-2-carbonitrile is a complex organic compound that features a piperazine ring substituted with a difluorohydroxypropyl group and a pyrazine ring with a carbonitrile group

Properties

IUPAC Name

5-[4-(2,2-difluoro-3-hydroxypropyl)piperazin-1-yl]pyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N5O/c13-12(14,9-20)8-18-1-3-19(4-2-18)11-7-16-10(5-15)6-17-11/h6-7,20H,1-4,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRXCVUAGGBCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CO)(F)F)C2=NC=C(N=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(2,2-Difluoro-3-hydroxypropyl)piperazin-1-yl]pyrazine-2-carbonitrile typically involves multiple steps, including the formation of the piperazine and pyrazine rings, followed by the introduction of the difluorohydroxypropyl and carbonitrile groups. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-[4-(2,2-Difluoro-3-hydroxypropyl)piperazin-1-yl]pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The difluorohydroxypropyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[4-(2,2-Difluoro-3-hydroxypropyl)piperazin-1-yl]pyrazine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[4-(2,2-Difluoro-3-hydroxypropyl)piperazin-1-yl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorohydroxypropyl group may enhance binding affinity and specificity, while the pyrazine ring can interact with aromatic residues in the target protein. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(2,2-Difluoro-3-hydroxypropyl)piperazin-1-yl]pyrazine-2-carbonitrile is unique due to the presence of the difluorohydroxypropyl group, which can significantly influence its chemical properties and biological activity. This makes it a valuable compound for developing new drugs with enhanced efficacy and reduced side effects.

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